molecular formula C16H19N3O B8308632 N-[2-(1-pyrrolidinylmethyl)-6-quinolinyl]acetamide

N-[2-(1-pyrrolidinylmethyl)-6-quinolinyl]acetamide

Cat. No. B8308632
M. Wt: 269.34 g/mol
InChI Key: ZAQHJBCNHSWLDB-UHFFFAOYSA-N
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Patent
US06930185B2

Procedure details

To the N-[2-(1-pyrrolidinylmethyl)-6-quinolinyl]acetamide (5.53 g, 20.5 mmol) obtained in 1) of Example 7 was added concentrated hydrochloric acid (100 ml), the mixture was stirred at 110° C. for 1 hour, and the solvent was distilled off under reduced pressure. To the resulting residue was added ethyl acetate, the mixture was washed with an aqueous potassium carbonate solution and an aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to obtain the titled compound (4.56 g) as a powder from ethyl acetate-hexane.
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([NH:17]C(=O)C)[CH:13]=3)[N:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1>Cl>[N:1]1([CH2:6][C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([NH2:17])[CH:13]=3)[N:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
5.53 g
Type
reactant
Smiles
N1(CCCC1)CC1=NC2=CC=C(C=C2C=C1)NC(C)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue was added ethyl acetate
WASH
Type
WASH
Details
the mixture was washed with an aqueous potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCCC1)CC1=NC2=CC=C(C=C2C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.56 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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